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Abstract

Ceritinib (brand name Zykadia) is a second-generation, orally administered, selective and
potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It is classified as
an antineoplastic agent and is primarily indicated for the treatment of patients with ALK-positive
metastatic non-small cell lung cancer (NSCLC).[3][4] Ceritinib has demonstrated significant
efficacy in both treatment-naive patients and in those who have developed resistance to the
first-generation ALK inhibitor, crizotinib. This guide provides an in-depth overview of the
pharmacological properties of ceritinib, including its mechanism of action, pharmacokinetic
profile, clinical efficacy, and safety data derived from key clinical trials. Detailed experimental
protocols for relevant assays and visual representations of its signaling pathway are also
included to serve as a valuable resource for researchers, scientists, and drug development
professionals.

Pharmacological Classification

Ceritinib is classified as a Tyrosine Kinase Inhibitor (TKI), specifically an Anaplastic Lymphoma
Kinase (ALK) Inhibitor.[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase
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domain of ALK and thereby blocking its downstream signaling pathways that are crucial for cell
proliferation and survival in ALK-driven malignancies.[1]

Mechanism of Action

The primary mechanism of action of ceritinib is the inhibition of ALK phosphorylation. In certain
cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of
a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4
(EML4) gene and the ALK gene.[2] This results in the expression of the oncogenic EML4-ALK
fusion protein, which has constitutive kinase activity, leading to autophosphorylation and the
activation of downstream signaling pathways.

Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its
autophosphorylation.[1] This blockade inhibits the activation of several key downstream
signaling cascades, including:

o PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival.

« RAS/MEK/ERK Pathway: This cascade plays a central role in regulating cell division and
differentiation.

o JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell
growth, and apoptosis.

By inhibiting these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in
ALK-dependent tumor cells.[5]

Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6894988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894988/
https://aacrjournals.org/cancerdiscovery/article/4/6/662/4848/The-ALK-Inhibitor-Ceritinib-Overcomes-Crizotinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Cell Membrane

‘ EML4-ALK Fusion Protei}

Cytoplasm

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling
pathways.

Pharmacological Properties
In Vitro Potency

Ceritinib has demonstrated potent inhibitory activity against wild-type ALK and a range of
crizotinib-resistant ALK mutations.
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ALK Mutation Ceritinib IC50 (nM) Reference
Wild-Type 0.15 [1]
L1196M Potent Inhibition [1]
G1269A Potent Inhibition [1]

111717 Potent Inhibition [1]

S1206Y Potent Inhibition [1]
G1202R 309 [1]
C1156Y Less Active [6]

F1174C Ineffective [61[7]

Pharmacokinetics

The pharmacokinetic profile of ceritinib has been evaluated in several clinical studies. The
recommended dosage has been updated based on food effect studies to improve
gastrointestinal tolerability.
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Parameter 750 mg Fasted 450 mg with Food Reference
Tmax (median, hours) 6.0 6.0 [8]
Cmax (ng/mL) Comparable Comparable [819]
AUCO0-24h (ng*h/mL) Comparable Comparable [819]
Increases with body
Apparent Clearance weight and albumin; o
Not explicitly stated [10]

(CL/Fss)

decreases with

increased ALT

Apparent Volume of
Distribution (Vd/F)

4230 L (single 750 mg

dose)

Not explicitly stated

Not explicitly stated

Terminal Half-life
(t1/2)

41 hours

Not explicitly stated

Not explicitly stated

Protein Binding

97%

97%

Not explicitly stated

Metabolism

Primarily by CYP3A

Primarily by CYP3A

[1]

Excretion

Feces (92.3%), Urine
(1.3%)

Feces (92.3%), Urine
(1.3%)

[1]

Clinical Efficacy

The clinical efficacy of ceritinib has been established in a series of "ASCEND" trials in patients
with ALK-positive NSCLC.

ASCEND-1 (Phase 1, Crizotinib-Pretreated and Naive)
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ALK Inhibitor-Naive ALK Inhibitor-

Endpoint Reference
(n=83) Pretreated (n=163)
Overall Response
72% (95% CI: 61-82) 56% (95% CI: 49-64) [3][11]
Rate (ORR)
Median Duration of
17.0 months 8.3 months [3][11]
Response (DoR)
Median Progression-
18.4 months 6.9 months [3][11]

Free Survival (PFS)

ASCEND-4 (Phase 3, First-Line Treatment)

Chemotherapy

Endpoint Ceritinib (n=189) Reference
(n=187)
Median Progression-
) 16.6 months 8.1 months [12][13][14]
Free Survival (PFS)
Hazard Ratio for PFS 0.55 (P < 0.001) [12][13]
Overall Response
73% 27% [12]
Rate (ORR)
Median Duration of
24 months 11 months [12]
Response (DoR)
Intracranial ORR
(patients with
73% 27% [12]

measurable brain

metastases)

Safety and Tolerability

The safety profile of ceritinib is characterized primarily by gastrointestinal and hepatic adverse

events. The dose of 450 mg with food has been shown to have a more favorable

gastrointestinal safety profile compared to 750 mg in a fasted state.[8][9]

Adverse Events in ASCEND-1 (750 mg Fasted, n=246)
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Adverse Event All Grades (%) Grade 3/4 (%) Reference
Diarrhea 86 6 [31[11]
Nausea 80 6 [3][11]
Vomiting 60 Not specified [3]
Abdominal Pain 54 Not specified [3]
Fatigue Not specified Not specified [3]
Increased ALT 80 30 [3][11]
Increased AST 75 10 [3][11]
Increased Creatinine 58 Not specified [3]
Hyperglycemia 51 Not specified [3]
Increased Lipase 29 Not specified [3]

Drug Interactions

o Strong CYP3A Inhibitors: Concomitant use can increase ceritinib plasma concentrations.
Dose reduction of ceritinib is recommended.

o Strong CYP3A Inducers: Concomitant use can decrease ceritinib plasma concentrations,
potentially reducing its efficacy. Avoid concomitant use.

Mechanisms of Resistance

Acquired resistance to ceritinib can develop through several mechanisms:

e Secondary ALK Mutations: Mutations in the ALK kinase domain can interfere with ceritinib
binding. The G1202R mutation is a notable example that confers resistance to ceritinib.[1]

» Bypass Signaling Pathway Activation: Upregulation of other signaling pathways, such as the
EGFR or c-MET pathways, can bypass the need for ALK signaling for tumor cell survival.

Experimental Protocols
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In Vitro ALK Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of ceritinib

against ALK kinase in a cell-free system.

Workflow Diagram:
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Prepare Reagents:
- Recombinant ALK Enzyme
- Kinase Buffer
- ATP
- Substrate (e.g., Poly-Glu,Tyr 4:1)
- Ceritinib (serial dilutions)

Incubate ALK enzyme with Ceritinib

Initiate Kinase Reaction
(Add ATP and Substrate)

Stop Reaction

Detect Signal
(e.g., Phosphorylation-specific antibody,
Luminescence-based ADP detection)

Data Analysis:
- Plot % inhibition vs. Ceritinib concentration
- Calculate IC50 value

Seed ALK-positive cells
in a 96-well plate

'

Incubate cells overnight

Treat cells with serial dilutions
of Ceritinib
Cncubate for 48-72 hoursj

Add MTT reagent to each well

Incubate for 2-4 hours
(Formazan crystal formation)

Solubilize formazan crystals
(e.g., with DMSO or SDS)

Measure absorbance
(typically at 570 nm)

Data Analysis:
- Plot % viability vs. Ceritinib concentration
- Calculate GI50/1C50 value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8058383#pharmacological-classification-and-
properties-of-ceritinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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